molecular formula C19H17N5O2 B10879995 N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide

N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide

Cat. No.: B10879995
M. Wt: 347.4 g/mol
InChI Key: UVXJERYWMOQWIJ-DHZHZOJOSA-N
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Description

N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, a vinyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in the study of biological pathways and interactions due to its unique structure and reactivity.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N1-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The triazine ring and vinyl group play crucial roles in binding to target molecules, while the acetamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{2-[4-AMINO-6-(2-HYDROXYPHENYL)-1,3,5-TRIAZIN-2-YL]VINYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-[(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl]phenyl]acetamide

InChI

InChI=1S/C19H17N5O2/c1-12(25)21-14-9-6-13(7-10-14)8-11-17-22-18(24-19(20)23-17)15-4-2-3-5-16(15)26/h2-11,26H,1H3,(H,21,25)(H2,20,22,23,24)/b11-8+

InChI Key

UVXJERYWMOQWIJ-DHZHZOJOSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O

Origin of Product

United States

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